molecular formula C23H23ClN2O3 B250951 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide

Cat. No. B250951
M. Wt: 410.9 g/mol
InChI Key: KHQUNRCZWOYSCP-UHFFFAOYSA-N
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Description

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor receptor 1 (CRF1). CRF1 is a G-protein coupled receptor that is widely distributed in the brain and plays a key role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.

Mechanism of Action

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide acts as a selective antagonist of CRF1, which is a G-protein coupled receptor that is widely distributed in the brain and plays a key role in the regulation of the HPA axis. CRF1 activation leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of cortisol from the adrenal gland. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide blocks the effects of CRF1 activation on the HPA axis, leading to a reduction in stress-induced cortisol release and anxiety-like behavior in animal models.
Biochemical and physiological effects:
5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been shown to reduce the levels of stress-induced cortisol release in animal models, indicating its potential as a therapeutic agent for stress-related disorders. It has also been reported to reduce anxiety-like behavior in various animal models, suggesting its potential use in the treatment of anxiety disorders. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide is a selective antagonist of CRF1, which makes it a useful tool for studying the role of CRF1 in stress-related disorders and drug addiction. Its high potency and selectivity allow for precise manipulation of the CRF1 system in animal models. However, its limited solubility in water and some organic solvents can pose challenges in experimental design and implementation.

Future Directions

There are several potential future directions for research on 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide. One area of interest is its potential use in the treatment of stress-related disorders, such as anxiety, depression, and PTSD. Further studies are needed to determine the optimal dosing and administration regimen for these disorders. Another area of interest is its potential use in the treatment of drug addiction, particularly in the context of opioid addiction. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide on the CRF1 system, which could lead to the development of more selective and effective therapeutic agents.

Synthesis Methods

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide can be synthesized by a multistep process involving the reaction of 5-chloro-1-naphthalene carboxylic acid with 3-methoxy-4-(pentanoylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylmorpholine to give 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide in high yield and purity.

Scientific Research Applications

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and post-traumatic stress disorder (PTSD). It has been shown to block the effects of CRF1 activation on the HPA axis, leading to a reduction in stress-induced cortisol release and anxiety-like behavior in animal models. 5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide has also been investigated for its potential use in the treatment of drug addiction, as CRF1 is known to play a role in the development of drug dependence.

properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H23ClN2O3/c1-3-4-11-22(27)26-20-13-12-15(14-21(20)29-2)25-23(28)18-9-5-8-17-16(18)7-6-10-19(17)24/h5-10,12-14H,3-4,11H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

KHQUNRCZWOYSCP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)OC

Origin of Product

United States

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